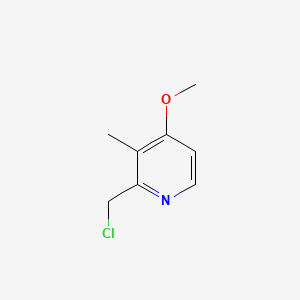

2-(Chloromethyl)-4-methoxy-3-methylpyridine

説明

2-(Chloromethyl)-4-methoxy-3-methylpyridine (CAS 86604-74-2) is a pyridine derivative with a molecular formula of C₈H₁₁Cl₂NO and a molecular weight of 208.085. The compound features a chloromethyl (-CH₂Cl) group at the 2-position, a methoxy (-OCH₃) group at the 4-position, and a methyl (-CH₃) substituent at the 3-position of the pyridine ring. Its structural complexity and electron-withdrawing/donating substituents make it a versatile intermediate in pharmaceutical synthesis, particularly for anti-ulcer agents like ilaprazole . Key physicochemical properties include a LogP of 2.94 (indicating moderate lipophilicity) and a polar surface area (PSA) of 22.12 Ų, which influence its bioavailability and interaction with biological targets .

特性

IUPAC Name |

2-(chloromethyl)-4-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRCDHHEYPUZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine typically involves the chloromethylation of 4-methoxy-3-methylpyridine. One common method is the reaction of 4-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of 2-(Chloromethyl)-4-methoxy-3-methylpyridine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions: 2-(Chloromethyl)-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(chloromethyl)-4-formyl-3-methylpyridine.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Derivatives such as 2-(azidomethyl)-4-methoxy-3-methylpyridine.

Oxidation: 2-(chloromethyl)-4-formyl-3-methylpyridine.

Reduction: 2-methyl-4-methoxy-3-methylpyridine.

科学的研究の応用

2-(Chloromethyl)-4-methoxy-3-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of advanced materials, including polymers and resins.

Biological Studies: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Chemical Synthesis: It acts as a building block in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The chloromethyl group is highly reactive and can form stable adducts with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.

類似化合物との比較

Comparison with Similar Compounds

Pyridine derivatives with halogen, alkoxy, and alkyl substituents are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of 2-(Chloromethyl)-4-methoxy-3-methylpyridine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparison Points

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution (e.g., in alkylation reactions) . In contrast, 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) lacks the chloromethyl group but contains a chlorine atom at the 4-position, which directs electrophilic aromatic substitution .

- Electron-donating groups (e.g., methoxy in the 4-position) increase ring electron density, stabilizing intermediates in coupling reactions .

Physicochemical Properties: Lipophilicity: The trifluoroethoxy group in 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine significantly increases LogP (>3.5), improving blood-brain barrier penetration compared to the target compound (LogP = 2.94) . Melting Points: Derivatives with nitro groups (e.g., 2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine) exhibit higher melting points (~280°C) due to strong intermolecular dipole interactions and hydrogen bonding .

Biological Activity :

- The target compound’s anti-ulcer activity is attributed to its ability to inhibit proton pumps in gastric cells, a property shared with ilaprazole derivatives .

- Fluorinated analogs (e.g., trifluoroethoxy derivatives) show enhanced metabolic stability and selectivity for kinase targets in cancer therapy .

Synthetic Utility: Compounds like 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride are used to introduce steric bulk in drug candidates, modulating receptor binding affinity . Nitro-substituted pyridines serve as precursors for amino derivatives via reduction, enabling diversity-oriented synthesis .

生物活性

2-(Chloromethyl)-4-methoxy-3-methylpyridine (CMMMP) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CMMMP, including its mechanisms of action, synthesis routes, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 171.62 g/mol

- Structure : The compound features a pyridine ring with a chloromethyl group at the 2-position and a methoxy group at the 4-position, contributing to its unique reactivity and biological properties .

Synthesis

CMMMP can be synthesized through various methods, including:

- Chloromethylation : Chloromethylation of 4-methoxy-3-methylpyridine using chloromethyl methyl ether.

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, which may lead to various derivatives with enhanced biological activity .

Antimicrobial Properties

CMMMP has shown potential antimicrobial activity. In vitro studies have indicated that it exhibits significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity .

Anticancer Activity

Research has suggested that CMMMP may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a lead compound in cancer therapeutics .

Anti-ulcer Activity

In related studies, pyridine derivatives similar to CMMMP have been reported to exhibit anti-ulcer activity. These compounds function by inhibiting gastric acid secretion, making them candidates for treating gastroesophageal reflux disease (GERD) and other gastric conditions .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of CMMMP against several pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated that CMMMP had an MIC (minimum inhibitory concentration) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Mechanism

In another research study, CMMMP was tested on human cancer cell lines, including breast and colon cancer cells. The compound induced significant cell death at concentrations ranging from 10 to 50 µM after 24 hours of treatment. Flow cytometry analysis revealed that CMMMP activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| CMMMP | Antimicrobial, Anticancer | Apoptosis induction, cell wall disruption |

| 4-Methoxy-3-methylpyridine | Moderate antimicrobial | Cell wall synthesis inhibition |

| 2-Chloromethyl-4-methoxy-3-methylpyridine | Potential anti-ulcer | Gastric acid secretion inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-4-methoxy-3-methylpyridine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or chlorination reactions. For example, chloromethylation of a methoxy-substituted pyridine precursor using thionyl chloride (SOCl₂) under controlled conditions (0–25°C) in dichloromethane (DCM) is a standard approach. Post-reaction, the product is isolated via vacuum filtration and purified through recrystallization (e.g., petroleum ether/ethyl acetate mixtures). This method minimizes side reactions and ensures high purity .

Q. How is 2-(Chloromethyl)-4-methoxy-3-methylpyridine characterized using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 3.84 ppm for methoxy groups, δ 5.11 ppm for chloromethyl protons) .

- FTIR : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, C-O-C stretch for methoxy at ~1200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₈H₁₀ClNO: 171.045) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to the reactive chloromethyl group and potential toxicity:

- Use fume hoods, nitrile gloves, and protective eyewear.

- Avoid exposure to moisture to prevent HCl release.

- Store in airtight containers at room temperature, away from oxidizing agents. Quench waste with ice water before disposal .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence reactivity and stability?

- Methodological Answer : The positions of the chloromethyl, methoxy, and methyl groups dictate electronic and steric effects. For example:

- Electron-Withdrawing Chloromethyl : Enhances electrophilicity at the 2-position, facilitating nucleophilic substitutions.

- Methoxy Group (4-position) : Stabilizes intermediates via resonance but may hinder steric access to adjacent sites.

- Comparative studies with isomers (e.g., 3-chloromethyl vs. 4-methoxy) reveal distinct reactivity profiles in coupling reactions .

Q. What computational methods predict the compound’s interactions in biological systems?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking are used to model interactions. For example:

- DFT : Calculates charge distribution and reactive sites (e.g., chloromethyl as a "hotspot" for nucleophilic attack) .

- Docking Studies : Predict binding affinity to enzymes (e.g., CYP1B1 inhibition, where pyridine derivatives act as competitive inhibitors) .

Q. How are reaction intermediates monitored during derivative synthesis?

- Methodological Answer : Techniques include:

- Thin-Layer Chromatography (TLC) : Tracks reaction progress using DCM/MeOH mobile phases and UV visualization .

- Quenching and NMR Analysis : Halts reactions at intervals to isolate intermediates (e.g., hydrazone formation in Schiff base syntheses) .

Q. What strategies mitigate challenges in synthesizing air/moisture-sensitive derivatives?

- Methodological Answer :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。